2,4-Dichloro-5-methylbenzonitrile 2,4-Dichloro-5-methylbenzonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC13528990
InChI: InChI=1S/C8H5Cl2N/c1-5-2-6(4-11)8(10)3-7(5)9/h2-3H,1H3
SMILES: CC1=CC(=C(C=C1Cl)Cl)C#N
Molecular Formula: C8H5Cl2N
Molecular Weight: 186.03 g/mol

2,4-Dichloro-5-methylbenzonitrile

CAS No.:

Cat. No.: VC13528990

Molecular Formula: C8H5Cl2N

Molecular Weight: 186.03 g/mol

* For research use only. Not for human or veterinary use.

2,4-Dichloro-5-methylbenzonitrile -

Specification

Molecular Formula C8H5Cl2N
Molecular Weight 186.03 g/mol
IUPAC Name 2,4-dichloro-5-methylbenzonitrile
Standard InChI InChI=1S/C8H5Cl2N/c1-5-2-6(4-11)8(10)3-7(5)9/h2-3H,1H3
Standard InChI Key UDRCQRNEVFTAIC-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1Cl)Cl)C#N
Canonical SMILES CC1=CC(=C(C=C1Cl)Cl)C#N

Introduction

Chemical Identity and Structural Characteristics

2,4-Dichloro-5-methylbenzonitrile belongs to the benzonitrile family, featuring a benzene ring substituted with two chlorine atoms at positions 2 and 4, a methyl group at position 5, and a nitrile group at position 1. Its molecular formula is C₈H₅Cl₂N, with a molecular weight of 186.04 g/mol. Key structural attributes include:

  • Electron-withdrawing groups: The nitrile (-CN) and chlorine atoms create electron-deficient regions, enhancing reactivity in nucleophilic substitution and coupling reactions.

  • Steric effects: The methyl group at position 5 introduces steric hindrance, influencing regioselectivity in further functionalization .

Table 1: Physicochemical Properties

PropertyValue/Range
Melting Point85–90 °C (predicted)
Boiling Point280–285 °C (estimated)
Density1.45 g/cm³ (predicted)
SolubilityLow in water; soluble in organic solvents (e.g., DCM, THF)
LogP (Octanol-Water)3.2 (estimated)

Synthesis Pathways

Chlorination of 5-Methylbenzonitrile

A common route involves the direct chlorination of 5-methylbenzonitrile using chlorinating agents such as Cl₂ or SO₂Cl₂ in the presence of Lewis acids (e.g., FeCl₃). The reaction proceeds via electrophilic aromatic substitution, with chlorine preferentially occupying the ortho and para positions relative to the nitrile group .

Reaction Scheme:

5-Methylbenzonitrile+2Cl2FeCl32,4-Dichloro-5-methylbenzonitrile+2HCl\text{5-Methylbenzonitrile} + 2\text{Cl}_2 \xrightarrow{\text{FeCl}_3} \text{2,4-Dichloro-5-methylbenzonitrile} + 2\text{HCl}

Cyanation of Dichlorotoluene Derivatives

Alternative methods involve the cyanation of 2,4-dichloro-5-methyltoluene using CuCN or NaCN under Ullmann-type conditions. This approach avoids direct handling of gaseous chlorine but requires stringent temperature control (120–150 °C) to prevent decomposition .

Applications in Chemical Synthesis

Agrochemical Intermediates

The compound serves as a precursor to herbicides and fungicides. For example, its reaction with thiourea derivatives yields 2,4-dichloro-5-methylbenzothioamides, which exhibit broad-spectrum antifungal activity against Botrytis cinerea and Fusarium oxysporum .

Pharmaceutical Building Blocks

In medicinal chemistry, the nitrile group undergoes hydrolysis to carboxylic acids or reduction to amines. Patent CN104672114A highlights analogous dichloro-sulfamoylbenzoic acids as intermediates in diuretic agents, suggesting potential utility in hypertension drug development.

Spectroscopic Characterization

Table 2: Key Spectroscopic Data

TechniqueSignature
¹H NMR (CDCl₃)δ 2.45 (s, 3H, CH₃), 7.55–7.70 (m, 2H, Ar-H)
¹³C NMRδ 21.5 (CH₃), 115–135 (Ar-C), 118.9 (CN)
IR (cm⁻¹)2230 (C≡N), 1550–1450 (C-Cl)
MS (EI)m/z 186 [M]⁺, 151 [M-Cl]⁺

Research Gaps and Future Directions

  • Catalytic asymmetric synthesis: Developing enantioselective routes for chiral derivatives.

  • Green chemistry: Replacing Cl₂ with biocatalytic chlorination (e.g., haloperoxidase enzymes).

  • Biological screening: Expanding toxicity studies to aquatic organisms (OECD 203 guidelines).

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